7-Fluoroquinolin-4-ol
Overview
Description
7-Fluoroquinolin-4-ol is a chemical compound with the molecular formula C9H6FNO and a molecular weight of 163.15 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of fluoroquinolones, including this compound, involves various synthetic approaches and structural modifications. These include incorporating substituents into different positions or by means of annelation . There are also protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach that have been used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . The presence of a fluorine atom at the 7th position of the quinoline skeleton is a key feature of this compound .Chemical Reactions Analysis
Fluoroquinolones, including this compound, are known to form complexes with metals . The exact chemical reactions involving this compound are not specified in the available literature.Physical And Chemical Properties Analysis
This compound has a boiling point of 296.2°C at 760 mmHg . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Antibacterial Properties and Mechanisms
7-Fluoroquinolin-4-ol and its derivatives, such as fluoroquinolones, have been studied extensively for their antibacterial properties. These compounds are known to act primarily on DNA gyrase, a crucial enzyme in bacteria, which helps in maintaining DNA superhelical twists. This interaction inhibits the replication of bacterial DNA, effectively combating infections. Research has highlighted the broad-spectrum antibacterial activity of these compounds against both Gram-negative and Gram-positive bacteria, making them valuable in treating various infections (Wolfson & Hooper, 1985).
Antimycobacterial Activities
Several fluoroquinolone derivatives have been synthesized and evaluated for their antimycobacterial activities. Compounds such as 7-(3-(diethylcarbamoyl)piperidin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid have shown significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2009).
Antioxidative and Prooxidative Effects
The antioxidative or prooxidative effects of this compound derivatives on human erythrocytes have been explored. These effects are linked to their distribution status within the reaction system, highlighting their potential as antioxidant drugs under specific conditions (Liu, Han, Lin, & Luo, 2002).
Antitumor Activities
This compound derivatives have also been investigated for their potential antitumor activities. Studies have synthesized various compounds and evaluated their cytotoxic effects on human breast tumor cell lines, revealing the potential of these derivatives as anticancer agents (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).
Synthesis and Structural Modification
Research has focused on the synthesis and structural modification of fluoroquinolones, exploring new ways to combat drug-resistant bacteria. Modifying the C-7 position of fluoroquinolones like ciprofloxacin and norfloxacin has been a promising approach to overcome antibiotic resistance (Hryhoriv et al., 2021).
Interaction with Lysozyme
The interaction of 7-fluoroquinolone derivatives with lysozyme has been studied, providing insights into their potential interactions with biological systems. Such studies are crucial in understanding the drug's pharmacodynamics and its interaction with various proteins (Hemalatha, Madhumitha, Al-Dhabi, & Arasu, 2016).
Application in Neurological Research
7-Fluoro-1,3-diphenylisoquinoline-1-amine, a derivative of this compound, has been examined for its antidepressant-like effects in mice. It is suggested to mediate its effects through serotonergic and dopaminergic systems, indicating its potential application in neurological research and therapy (Pesarico et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 7-Fluoroquinolin-4-ol, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by forming a ternary complex with the DNA molecule and the enzymes DNA gyrase and topoisomerase IV . This interaction blocks the progress of the replication fork, thereby inhibiting bacterial DNA synthesis .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA supercoiling process, which is crucial for DNA replication and transcription . This disruption affects various biochemical pathways in the bacteria, leading to the cessation of bacterial growth and multiplication .
Pharmacokinetics
They achieve high serum concentrations and have good tissue penetration . These properties contribute to their high bioavailability, making them effective for the treatment of systemic infections .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and multiplication. By blocking DNA synthesis, it prevents the bacteria from replicating, leading to their eventual death .
properties
IUPAC Name |
7-fluoro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHGUGJJHJJVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959908 | |
Record name | 7-Fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
183057-60-5, 391-83-3 | |
Record name | 7-Fluoro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183057-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391-83-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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